molecular formula C19H21NO4S2 B12761111 N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate CAS No. 81890-71-3

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate

Cat. No.: B12761111
CAS No.: 81890-71-3
M. Wt: 391.5 g/mol
InChI Key: IYXJGJYCILUFFZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate is a complex organic compound with a unique structure that includes a dibenzo-fused dithiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-fused dithiepin ring system, followed by the introduction of the ethanamine moiety and subsequent dimethylation. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo-fused ring systems with different substituents, such as:

  • N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
  • N,N-Dimethyl-11H-dibenzo(b,e)(1,4)diazepin-11-ethanamine

Uniqueness

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate is unique due to the presence of the dithiepin ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

81890-71-3

Molecular Formula

C19H21NO4S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(6H-benzo[c][1,5]benzodithiepin-6-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C17H19NS2.C2H2O4/c1-18(2)12-11-15-13-7-3-4-8-14(13)19-16-9-5-6-10-17(16)20-15;3-1(4)2(5)6/h3-10,15H,11-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

IYXJGJYCILUFFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2SC3=CC=CC=C3S1.C(=O)(C(=O)O)O

Origin of Product

United States

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